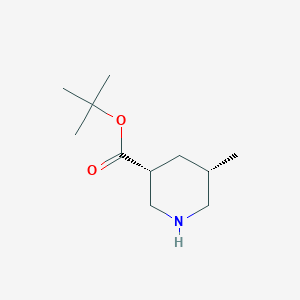
3-Iodo-1-pentylpyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Iodo-1-pentylpyrazole is a chemical compound with the molecular formula C8H13IN2 . It has an average mass of 264.107 Da and a mono-isotopic mass of 264.012329 Da .
Synthesis Analysis
While there isn’t specific information available on the synthesis of this compound, pyrazole derivatives are generally synthesized through the condensation of 1,3-diketones with arylhydrazines . This process involves a remarkably regioselective synthesis of 1-aryl-3,4,5-substituted pyrazoles .Chemical Reactions Analysis
Pyrazole derivatives, including this compound, can undergo a variety of chemical reactions. For instance, they can participate in [3 + 2] cycloaddition reactions . They can also undergo reactions with dialkyl azodicarboxylates to form functionalized pyrazoles .Aplicaciones Científicas De Investigación
Synthesis and Functionalization
3-Iodo-1-pentylpyrazole plays a crucial role in the synthesis and functionalization of pyrazole derivatives, offering a versatile approach to novel compounds with potential applications in various fields including medicinal and agricultural chemistry. For instance, a direct and metal-free access toward fully substituted pyrazoles has been established through an iodine-mediated annulation process. This method allows the formation of multiple bonds, demonstrating bond-forming efficiency and broad substrate scopes, making it highly attractive for synthetic chemistry (Jun Sun et al., 2015). Additionally, novel 3-iodo-1H-pyrazolo[3,4-b]pyridines have been synthesized via iododediazonation, which are obtained through copper-catalyzed cyclization, further highlighting the compound's role in facilitating the development of new chemical entities (G. Lavecchia et al., 2004).
Catalytic Applications
This compound has also been explored for its catalytic applications, particularly in the formation of iodolopyrazolium salts via oxidative cyclization. These salts act as useful synthetic intermediates for various applications, including site-selective ring openings, demonstrating the compound's versatility as a catalyst or intermediate in organic synthesis (Andreas Boelke et al., 2020). Furthermore, hypervalent iodine(iii)-derivatives, related to this compound chemistry, show higher catalytic activity for a Knorr-type reaction, indicating the potential of iodine-based compounds in enhancing catalytic efficiencies (Sevilya N. Yunusova et al., 2021).
Agricultural and Biological Activities
In the context of agricultural and biological activities, derivatives of pyrazole, such as 1-acetyl-3,-5-diarylpyrazolines, exhibit broad spectrum biological activities including fungicidal and insecticidal properties. These compounds have been synthesized by integrating pharmacophores into the pyrazoline scaffold, demonstrating this compound's relevance in the development of new lead compounds for agricultural use (Peiliang Zhao et al., 2008).
Safety and Hazards
Direcciones Futuras
The future directions in the research of pyrazole derivatives, including 3-Iodo-1-pentylpyrazole, involve the development of novel methods for accessing the pyrazole moiety . These methods span from utilizing transition-metal catalysts and photoredox reactions to employing one-pot multicomponent processes, novel reactants, and innovative reaction types .
Propiedades
IUPAC Name |
3-iodo-1-pentylpyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13IN2/c1-2-3-4-6-11-7-5-8(9)10-11/h5,7H,2-4,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEGVEZPAVZHBND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C=CC(=N1)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13IN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-([2,3'-bithiophen]-5-yl)ethyl)propionamide](/img/structure/B2750810.png)
![1-methyl-9-(4-phenoxyphenyl)-3-(2-phenylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/no-structure.png)
![3-[(5Z)-5-[(5-methoxy-1H-indol-3-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B2750813.png)
![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2,2-dimethylpropanamide](/img/structure/B2750814.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(5-((4-fluorobenzyl)oxy)-2-methyl-4-oxopyridin-1(4H)-yl)acetamide](/img/structure/B2750815.png)


![4-[(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-YL)methyl]benzoic acid](/img/structure/B2750819.png)
![N-[2-(4-Piperidin-1-ylphenyl)ethyl]prop-2-enamide](/img/structure/B2750822.png)


![1,3-Dimethyl-7-propyl-5-(pyridin-2-ylmethylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2750825.png)
